

# Application Note: Quantitative Proteomics for Measuring SMARCA2 Degradation

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Compound of Interest		
Compound Name:	SMARCA2 ligand-7	
Cat. No.:	B15621744	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1] The catalytic ATPase activity of SMARCA2 and its paralog SMARCA4 is essential for this process. In certain cancers with mutations that lead to the loss of SMARCA4, cancer cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[1][2][3]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins rather than just inhibiting them.[4][5][6] Technologies like Proteolysis-Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[4][7] This application note provides a detailed protocol for using quantitative proteomics to accurately measure the degradation of SMARCA2, a crucial step in the development of novel therapeutics targeting this protein.

#### Principle of the Method

Quantitative mass spectrometry-based proteomics is the gold standard for monitoring changes in protein abundance across the entire proteome.[5][6] This approach, often referred to as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides,







which are then analyzed by a mass spectrometer.[8][9] The abundance of the protein of interest is inferred from the signal intensity of its corresponding peptides.

Several quantitative strategies can be employed:

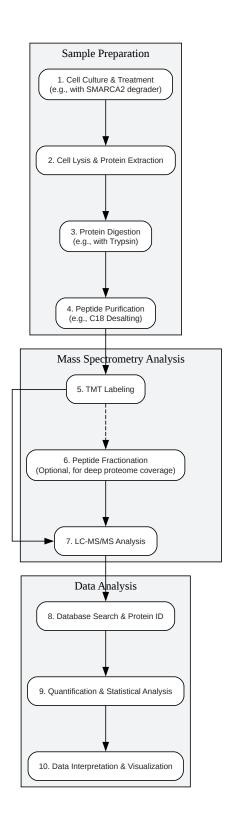
- Tandem Mass Tag (TMT) Labeling: This chemical labeling approach allows for the
  multiplexed analysis of up to 18 samples simultaneously. Peptides from different samples are
  labeled with isobaric tags, which are indistinguishable in the initial mass scan but produce
  unique reporter ions upon fragmentation, allowing for relative quantification.[3][10]
- Label-Free Quantification (LFQ): This method compares the signal intensities of peptides
  across different runs. While simpler in terms of sample preparation, it requires sophisticated
  data analysis to align and normalize the data from separate mass spectrometry runs.[9]
- Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within
  a specified mass-to-charge ratio range, providing a comprehensive snapshot of the
  proteome. This can be particularly useful for quantifying low-abundance proteins.[8]

This protocol will focus on the widely used TMT-based workflow for its high precision and multiplexing capabilities.

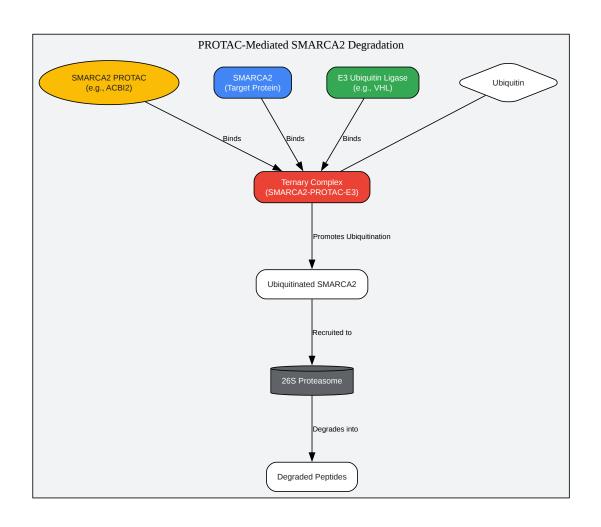
### **Experimental Workflow and Protocols**

The overall workflow for quantitative proteomics analysis of SMARCA2 degradation is depicted below.









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